molecular formula C8H7F4NO2 B2394722 5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one CAS No. 2193067-81-9

5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one

Cat. No.: B2394722
CAS No.: 2193067-81-9
M. Wt: 225.143
InChI Key: AKDUUONYTNATQG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one (CAS 2193067-81-9) features a pyridin-2(1H)-one core substituted at the 5-position with a 1,1,2,2-tetrafluoro-2-methoxyethyl group. Its molecular formula is C₈H₇F₄NO₂, yielding a molecular weight of 225.14 g/mol (calculated) . This fluorinated substituent imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO2/c1-15-8(11,12)7(9,10)5-2-3-6(14)13-4-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDUUONYTNATQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CNC(=O)C=C1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would likely involve the following steps:

    Starting Materials: The synthesis might start with pyridin-2(1H)-one and a fluorinated alkylating agent.

    Reaction Conditions: The reaction could be carried out under anhydrous conditions with a suitable base (e.g., potassium carbonate) to deprotonate the pyridin-2(1H)-one, followed by the addition of the fluorinated alkylating agent.

    Purification: The product can be purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

“5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, hydrolysis might yield a hydroxyl derivative, while oxidation could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can be used as a building block for synthesizing more complex fluorinated compounds.

Biology and Medicine

Fluorinated compounds are often used in medicinal chemistry to enhance the metabolic stability and bioavailability of drugs. This compound could be investigated for its potential as a pharmaceutical intermediate.

Industry

In the industry, fluorinated compounds are used in the production of high-performance materials, such as polymers and surfactants

Mechanism of Action

The mechanism of action of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Fluorinated Alkyl/Ether Derivatives

Fluorinated substituents enhance lipophilicity and metabolic stability. Key analogs include:

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Properties/Activities
Target Compound 1,1,2,2-Tetrafluoro-2-methoxyethyl C₈H₇F₄NO₂ 225.14 2193067-81-9 High lipophilicity (predicted)
5-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one 2,2,2-Trifluoroethyl + amino group C₇H₇F₃N₂O 192.14 1179038-34-6 Lower MW; amino group enhances solubility
5-(1,1,2,2,2-Pentafluoroethyl)-1H-pyridine-2-thione Pentafluoroethyl + thione C₇H₄F₅NS 237.17 401892-82-8 Thione group increases reactivity

Key Observations :

  • The target compound’s tetrafluoro-methoxyethyl group provides greater fluorine content than trifluoroethyl analogs, likely increasing its metabolic resistance.
  • Thione derivatives (e.g., CAS 401892-82-8) exhibit distinct reactivity due to sulfur’s nucleophilicity .

Aromatic and Heteroaromatic Substituted Derivatives

Aromatic substituents influence π-π interactions and binding affinity. Notable examples:

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Properties/Activities
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 3,5-Difluorophenyl C₁₁H₇F₂NO 207.18 928324-57-6 Enhanced electronic withdrawal; potential kinase inhibition
5-(2-Pyridyl)-1,2-dihydropyridin-2-one 2-Pyridyl C₁₀H₈N₂O 172.18 N/A Bidentate ligand potential
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one Biphenyl + phenylamino C₂₄H₁₉N₂O 357.43 N/A Bulky substituents; UV-active

Key Observations :

  • Difluorophenyl groups (e.g., CAS 928324-57-6) improve binding to hydrophobic pockets in biological targets .
  • Biphenyl derivatives (e.g., compound 73 in ) may face solubility challenges due to large aromatic systems.

Key Observations :

  • Compound 36 (IC₅₀ = 12.5 µM) demonstrates the impact of electron-donating (methoxy) and basic (dimethylamino) groups on kinase inhibition .
  • Trifluoromethyl groups (e.g., ) balance lipophilicity and steric effects but lack direct activity data in the evidence.

Structural and Physicochemical Trends

  • Fluorination : Increased fluorine content correlates with higher logP (lipophilicity) and metabolic stability but may reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity, influencing reactivity and binding interactions.

Biological Activity

5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H7F4NO2
  • Molecular Weight : 225.14 g/mol
  • CAS Number : 2193067-81-9

This compound features a pyridinone core substituted with a tetrafluoromethoxyethyl group, which contributes to its distinctive reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its binding affinity to proteins and enzymes involved in metabolic pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to disease processes.
  • Receptor Modulation : It may modulate receptor activity, impacting signaling pathways related to inflammation or cellular proliferation.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • In vitro Studies : Tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported at concentrations ranging from 50 to 100 µg/mL.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa and A549) demonstrated that the compound could inhibit cell proliferation with IC50 values around 200 µg/mL.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antimicrobial effects against various strains; MIC values indicated notable efficacy against S. aureus (50 µg/mL) and E. coli (75 µg/mL).
Study 2 Investigated the cytotoxic effects on HeLa cells; results showed significant reduction in cell viability at concentrations above 100 µg/mL.
Study 3 Explored the mechanism of action through enzyme inhibition assays; identified potential targets involved in metabolic pathways.

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